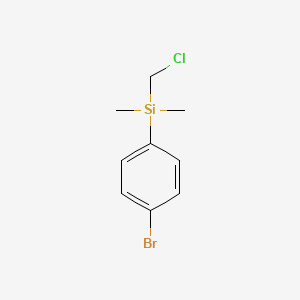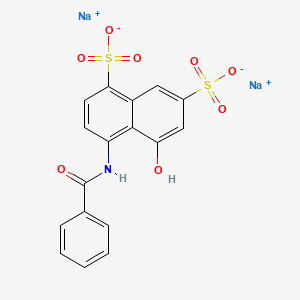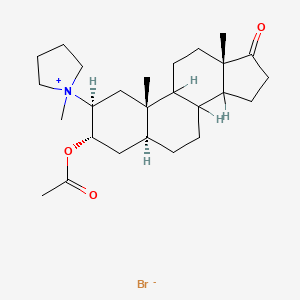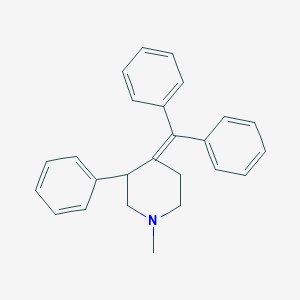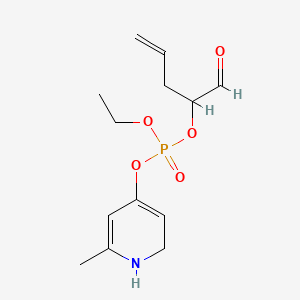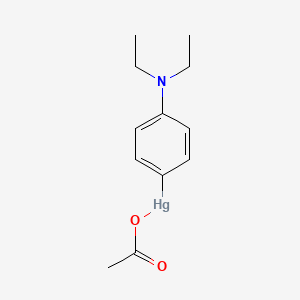
MERCURY, ACETATO(p-(DIETHYLAMINO)PHENYL)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercury, acetato(p-(diethylamino)phenyl)- is an organomercury compound. Organomercury compounds are known for their applications in various fields, including medicine, agriculture, and industry. This particular compound is characterized by the presence of a mercury atom bonded to an acetato group and a p-(diethylamino)phenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of mercury, acetato(p-(diethylamino)phenyl)- typically involves the reaction of mercury(II) acetate with p-(diethylamino)phenyl compounds under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or benzene, and the temperature is maintained to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Mercury, acetato(p-(diethylamino)phenyl)- can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: This compound can be reduced under specific conditions to yield different mercury-containing species.
Substitution: The acetato and p-(diethylamino)phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxides, while reduction can produce elemental mercury or mercury amalgams.
Wissenschaftliche Forschungsanwendungen
Mercury, acetato(p-(diethylamino)phenyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antimicrobial and anticancer applications.
Industry: It is used in the production of specialized materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of mercury, acetato(p-(diethylamino)phenyl)- involves its interaction with cellular components. The mercury atom can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in antimicrobial and cytotoxic effects. The compound’s molecular targets include enzymes involved in cellular metabolism and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylmercury acetate: Similar in structure but lacks the diethylamino group.
Methylmercury acetate: Contains a methyl group instead of the p-(diethylamino)phenyl group.
Ethylmercury acetate: Contains an ethyl group instead of the p-(diethylamino)phenyl group.
Uniqueness
Mercury, acetato(p-(diethylamino)phenyl)- is unique due to the presence of the p-(diethylamino)phenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility in organic solvents and its ability to interact with biological molecules, making it a valuable reagent in research and industrial applications.
Eigenschaften
CAS-Nummer |
21109-99-9 |
|---|---|
Molekularformel |
C12H17HgNO2 |
Molekulargewicht |
407.86 g/mol |
IUPAC-Name |
acetyloxy-[4-(diethylamino)phenyl]mercury |
InChI |
InChI=1S/C10H14N.C2H4O2.Hg/c1-3-11(4-2)10-8-6-5-7-9-10;1-2(3)4;/h6-9H,3-4H2,1-2H3;1H3,(H,3,4);/q;;+1/p-1 |
InChI-Schlüssel |
CKZPFIZBRVCMCY-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)[Hg]OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole)](/img/structure/B14716333.png)
![N,N'-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide](/img/structure/B14716336.png)
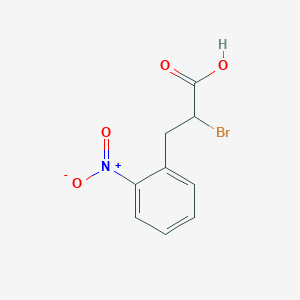
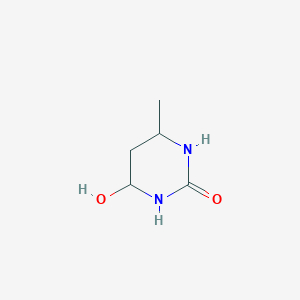
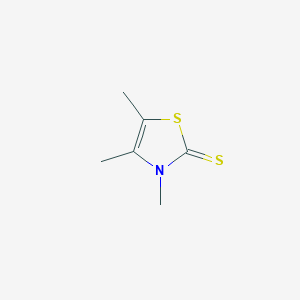



![2-Chloro-4-(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14716394.png)
